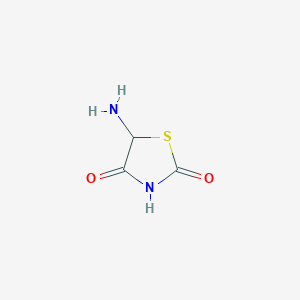

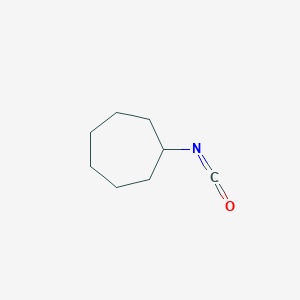

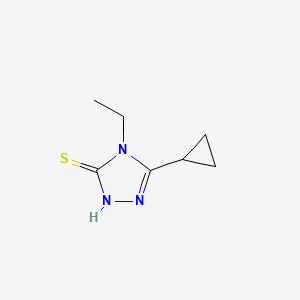

![molecular formula C7H6N2O2 B1274903 4-Methylbenzo[c][1,2,5]oxadiazole 1-oxide CAS No. 27808-46-4](/img/structure/B1274903.png)

4-Methylbenzo[c][1,2,5]oxadiazole 1-oxide

Vue d'ensemble

Description

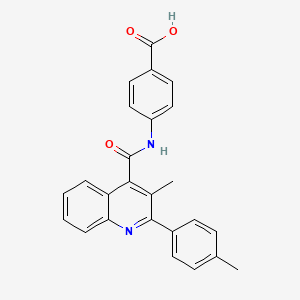

4-Methylbenzo[c][1,2,5]oxadiazole 1-oxide is a derivative of the 1,2,5-oxadiazole class of compounds, which are characterized by a five-membered heterocyclic ring containing three nitrogen atoms and two oxygen atoms. The presence of the methyl group at the 4-position on the benzene ring and the oxide group at the 1-position of the oxadiazole ring may influence the compound's physical, chemical, and energetic properties. These types of compounds are of interest in various fields, including pharmaceuticals and materials science, due to their unique structural features and potential applications .

Synthesis Analysis

The synthesis of 1,2,5-oxadiazole derivatives can be achieved through various methods. For instance, the oxidative cyclization of 6-amino-5-nitro-1H-pyrimidine-2,4-diones using iodosylbenzene diacetate as an oxidant in the presence of lithium hydride has been reported to yield 4H-[1,2,5]Oxadiazolo[3,4-d]pyrimidine-5,7-dione 1-oxides . Another method involves the reaction of 2-aminobenzohydrazides with Schiff bases followed by KMnO4 oxidation, leading to the formation of 2-[2-(methylamino)phenyl]-5-aryl-1,3,4-oxadiazoles . These methods demonstrate the versatility in synthesizing oxadiazole derivatives, which could potentially be applied to the synthesis of 4-Methylbenzo[c][1,2,5]oxadiazole 1-oxide.

Molecular Structure Analysis

The molecular structure of oxadiazole derivatives is characterized by the presence of a heterocyclic oxadiazole ring. Single-crystal X-ray diffraction analysis has been used to study the structure of related compounds, revealing planar molecules with unusual bond lengths and angles, which contribute to their reactivity and stability . Theoretical calculations and spectroscopic techniques such as FT-IR, 1H NMR, and 13C NMR are also employed to establish the structure of these compounds .

Chemical Reactions Analysis

Oxadiazole derivatives participate in various chemical reactions due to their reactive functional groups. For example, the reaction of 3,4-bis(hydroxyimino)methyl)-1,2,5-oxadiazole 2-oxides with a mixture of concentrated nitric and trifluoroacetic acids leads to the synthesis of [1,2,5]oxadiazolo[3,4-d]pyridazine 1,5,6-trioxides . Additionally, the reaction of 3-amino-5-R-1,2,4-oxadiazoles with hydrazine monohydrate in THF yields products that are a function of the substituent . These reactions highlight the chemical versatility of oxadiazole derivatives.

Physical and Chemical Properties Analysis

The physical and chemical properties of oxadiazole derivatives are influenced by their molecular structure. For instance, the mesomorphic properties of non-symmetrically 3,5-disubstituted 1,2,4-oxadiazole derivatives have been studied, showing that these compounds exhibit enantiotropic liquid crystal phases with nematic textures . Energetic properties such as detonation velocities and pressures have been calculated for certain derivatives, indicating their potential as energetic materials . The stability and reactivity of these compounds are also of interest, as demonstrated by their pronounced acid/base stability and the generation of nitric oxide under physiological conditions .

Applications De Recherche Scientifique

Energetic Material Properties

4-Methylbenzo[c][1,2,5]oxadiazole 1-oxide and its derivatives exhibit significant potential in the field of energetic materials. For instance, two derivatives of this compound were synthesized and characterized, revealing their potential as energetic compounds due to their positive heat of formation, acceptable sensitivities, and good detonation performances. These properties suggest their potential application in melt-cast explosives (Xu, Yang, & Cheng, 2018).

Crystal Structure Analysis

A study of 3,4-Bis(4-nitrophenyl)-1,2,5-oxadiazole 2-oxide, a related compound, provided insights into its crystal structure. This research, focusing on the arrangement of molecules and their interactions within the crystal, contributes to the understanding of the structural characteristics of such compounds (Alhouari et al., 2008).

Polymorphism and Molecular Interactions

5-Iodobenzofurazan 1-oxide, another derivative, was studied for its polymorphic forms. This research highlights the different intermolecular interactions in the polymorphs, contributing to a deeper understanding of the structural diversity and stability of such compounds (Britton, Noland, & Clark, 2008).

Pharmaceutical Applications

Functionally substituted 1,2,5-oxadiazole 2-oxides, like 4-Methylbenzo[c][1,2,5]oxadiazole 1-oxide, are important in pharmaceutical research. They are considered promising drug candidates, particularly for treating neglected diseases. This highlights the potential of these compounds in medicinal chemistry (Epishina, Kulikov, & Fershtat, 2022).

Synthesis and Characterization Techniques

A significant aspect of research on 4-Methylbenzo[c][1,2,5]oxadiazole 1-oxide involves the synthesis and detailed characterization of the compound and its derivatives. Techniques like NMR spectroscopy are crucial for identifying and understanding the structure and properties of these compounds (Kim et al., 2018).

Herbicidal Activity

Some derivatives of 4-Methylbenzo[c][1,2,5]oxadiazole 1-oxide demonstrate herbicidal activity. This application in agriculture indicates the versatility of these compounds beyond their traditional use in energetic materials and pharmaceuticals (Cerecetto et al., 2000).

Wide Range of Applications

A comprehensive review of oxadiazoles, including 4-Methylbenzo[c][1,2,5]oxadiazole 1-oxide, underscores their extensive applications in medicinal, material, and agricultural chemistry. This broad range of applications showcases the compound's significance across various scientific fields (Filho et al., 2023).

Vasodilator Action

Furoxans, a category to which 4-Methylbenzo[c][1,2,5]oxadiazole 1-oxide belongs, have been studied for their vasodilator action. This research contributes to understanding the biological effects of these compounds, particularly in cardiovascular applications (Feelisch, Schönafinger, & Noack, 1992).

Orientations Futures

Oxadiazoles, including 4-Methylbenzo[c][1,2,5]oxadiazole 1-oxide, have established their potential for a wide range of applications . They have been successfully utilized in various fields such as material science, medicinal chemistry, and high energy molecules . Future research may focus on further exploring these applications and developing new synthetic strategies for oxadiazoles .

Propriétés

IUPAC Name |

4-methyl-1-oxido-2,1,3-benzoxadiazol-1-ium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N2O2/c1-5-3-2-4-6-7(5)8-11-9(6)10/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTRATWQOBZWRTD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC2=[N+](ON=C12)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80395567 | |

| Record name | 2,1,3-Benzoxadiazole, 4-methyl-, 1-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80395567 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Methylbenzo[c][1,2,5]oxadiazole 1-oxide | |

CAS RN |

27808-46-4 | |

| Record name | 2,1,3-Benzoxadiazole, 4-methyl-, 1-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80395567 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

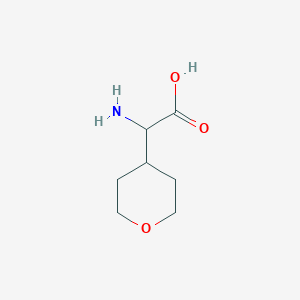

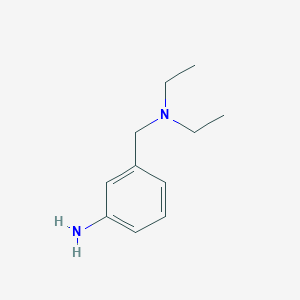

![2-[(E)-2-(2-Aminophenyl)vinyl]quinolin-8-OL](/img/structure/B1274832.png)